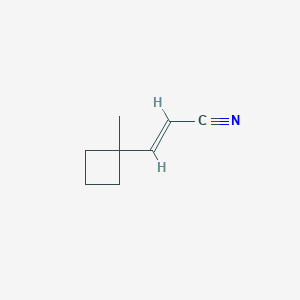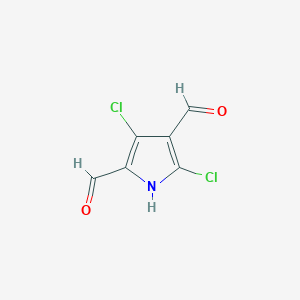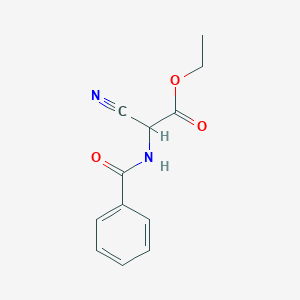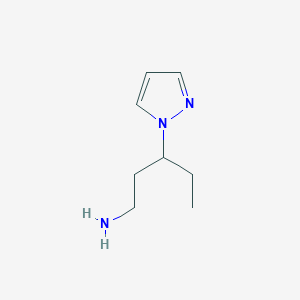
3-(1H-pyrazol-1-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)pentan-1-amine is an organic compound with the molecular formula C8H15N3. It features a pyrazole ring attached to a pentanamine chain. This compound is part of the pyrazole family, known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole-based compounds have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-based ligands, which include 3-(1H-pyrazol-1-yl)pentan-1-amine, can coordinate with metal ions, making them useful in catalytic processes .
Molecular Mechanism
It is known that pyrazole-based ligands can interact with metal ions, which may influence their molecular mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)pentan-1-amine typically involves the condensation of a suitable pyrazole derivative with a pentanamine precursor. One common method includes the reaction of 1H-pyrazole with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated compounds can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: N-alkylated pyrazole derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)pentan-1-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-4-yl)pentan-1-amine
- 3-(1H-pyrazol-3-yl)pentan-1-amine
- 3-(1H-pyrazol-5-yl)pentan-1-amine
Uniqueness
3-(1H-pyrazol-1-yl)pentan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing selective inhibitors and catalysts .
Properties
IUPAC Name |
3-pyrazol-1-ylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGFYQVFVXIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)
![N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2710494.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)
![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

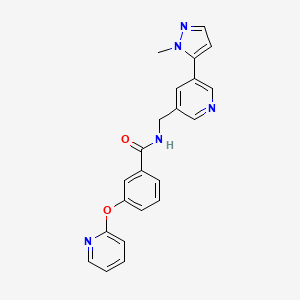
![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)
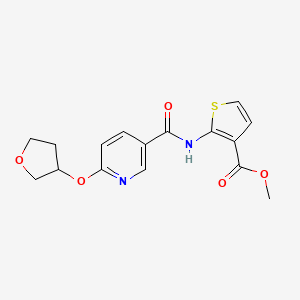
![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
